molecular formula C11H24N2O2 B6238195 tert-butyl N-[(2S)-1-(ethylamino)butan-2-yl]carbamate CAS No. 2361610-54-8

tert-butyl N-[(2S)-1-(ethylamino)butan-2-yl]carbamate

Cat. No.: B6238195
CAS No.: 2361610-54-8
M. Wt: 216.32 g/mol
InChI Key: ATPVINDJCIICCC-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-butyl N-[(2S)-1-(ethylamino)butan-2-yl]carbamate: is a synthetic organic compound commonly used in various chemical and pharmaceutical applications. It is characterized by its tert-butyl group, which provides steric hindrance, and its carbamate functional group, which is often used in protecting amino groups during chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(2S)-1-(ethylamino)butan-2-yl]carbamate typically involves the reaction of tert-butyl chloroformate with the corresponding amine. The process can be summarized as follows:

    Starting Materials: tert-butyl chloroformate and (2S)-1-(ethylamino)butan-2-amine.

    Reaction Conditions: The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran, under anhydrous conditions to prevent hydrolysis of the chloroformate.

    Procedure: The amine is added to a solution of tert-butyl chloroformate at low temperature (0-5°C) to control the exothermic reaction. The mixture is then stirred at room temperature for several hours to ensure complete reaction.

    Purification: The product is purified by recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to improve efficiency and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-butyl N-[(2S)-1-(ethylamino)butan-2-yl]carbamate can undergo oxidation reactions, typically using reagents like hydrogen peroxide or peracids, to form corresponding N-oxides.

    Reduction: Reduction of the carbamate group can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of the corresponding amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols.

Major Products:

    Oxidation: N-oxides.

    Reduction: Amines.

    Substitution: Substituted carbamates.

Scientific Research Applications

Chemistry: tert-butyl N-[(2S)-1-(ethylamino)butan-2-yl]carbamate is used as a protecting group for amines in organic synthesis. It helps in the selective protection and deprotection of functional groups during multi-step synthesis.

Biology: In biological research, this compound is used to study enzyme mechanisms and protein interactions. It serves as a model compound for investigating the behavior of carbamate-protected amines in biological systems.

Medicine: In medicinal chemistry, this compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). It is particularly useful in the development of drugs that require selective protection of amine groups.

Industry: The compound is employed in the production of agrochemicals, dyes, and polymers. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of tert-butyl N-[(2S)-1-(ethylamino)butan-2-yl]carbamate involves the formation of a stable carbamate linkage, which protects the amine group from unwanted reactions. The tert-butyl group provides steric hindrance, preventing the approach of reactive species. This stability is crucial in multi-step synthetic processes where selective protection and deprotection are required.

Comparison with Similar Compounds

  • tert-butyl N-[(2S)-1-(methylamino)butan-2-yl]carbamate
  • tert-butyl N-[(2S)-1-(propylamino)butan-2-yl]carbamate
  • tert-butyl N-[(2S)-1-(isopropylamino)butan-2-yl]carbamate

Comparison: tert-butyl N-[(2S)-1-(ethylamino)butan-2-yl]carbamate is unique due to its specific steric and electronic properties imparted by the tert-butyl and ethylamino groups. Compared to its analogs, it offers a balance of stability and reactivity, making it particularly useful in synthetic applications where selective protection is required. The choice of similar compounds depends on the desired reactivity and steric effects needed for specific chemical transformations.

Properties

CAS No.

2361610-54-8

Molecular Formula

C11H24N2O2

Molecular Weight

216.32 g/mol

IUPAC Name

tert-butyl N-[(2S)-1-(ethylamino)butan-2-yl]carbamate

InChI

InChI=1S/C11H24N2O2/c1-6-9(8-12-7-2)13-10(14)15-11(3,4)5/h9,12H,6-8H2,1-5H3,(H,13,14)/t9-/m0/s1

InChI Key

ATPVINDJCIICCC-VIFPVBQESA-N

Isomeric SMILES

CC[C@@H](CNCC)NC(=O)OC(C)(C)C

Canonical SMILES

CCC(CNCC)NC(=O)OC(C)(C)C

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.